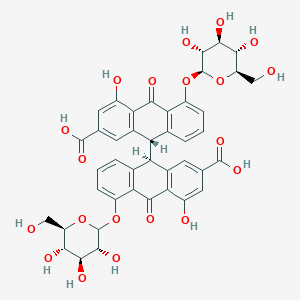

Sennoside B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(9R)-9-[(9S)-2-carboxy-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)/t23-,24-,25-,26+,31-,32-,35+,36+,37-,38-,41?,42-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQVTOJGNYVQEO-ABGWIDPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@H]2[C@@H]5C6=C(C(=CC=C6)OC7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H38O20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

862.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Metabolic Pathways of Sennoside B in Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolic pathways of Sennoside B in rats. The information is compiled from various scientific studies and is intended to serve as a comprehensive resource for researchers in pharmacology, toxicology, and drug development. This document details the biotransformation of this compound, the key enzymes involved, and the resulting metabolites. It also includes summaries of experimental protocols and quantitative data to facilitate the design and interpretation of related studies.

Introduction

This compound, a dianthrone glycoside from the leaves and pods of Senna species, is widely used as a stimulant laxative. It is a prodrug that remains largely unabsorbed in the upper gastrointestinal tract.[1][2] Its pharmacological activity is dependent on its metabolic conversion by the intestinal microbiota in the lower parts of the gastrointestinal tract, primarily the cecum and colon.[1][2] Understanding the metabolic fate of this compound is crucial for elucidating its mechanism of action, assessing its safety profile, and developing new therapeutic agents. This guide focuses on the metabolic pathways of this compound specifically in rats, which are a common animal model for preclinical studies.

Metabolic Pathways of this compound

The metabolism of this compound in rats is a multi-step process predominantly carried out by the intestinal microflora.[1] The primary active metabolite responsible for the purgative effect is rheinanthrone.[1][2][3] Two main metabolic pathways have been proposed.[4]

Pathway 1: Stepwise Hydrolysis followed by Reduction

The predominant metabolic pathway involves the sequential hydrolysis of the glucose moieties, followed by the reduction of the resulting aglycone.[3][5]

-

Initial Hydrolysis: The process begins with the hydrolysis of one of the glycosidic bonds by bacterial β-glucosidases, leading to the formation of sennidin B-8-monoglucoside.[3][5]

-

Second Hydrolysis: The remaining glucose molecule is then cleaved by β-glucosidases to yield the aglycone, sennidin B.[3][5]

-

Reduction to Rheinanthrone: Sennidin B is subsequently reduced by bacterial reductases to form the pharmacologically active metabolite, rheinanthrone.[3][5]

Pathway 2: Initial Reduction followed by Hydrolysis

An alternative pathway has also been suggested, which involves the initial reduction of the sennoside molecule.[4]

-

Reductive Cleavage: In this pathway, this compound is first reduced to 8-glucosyl-rhein anthrone (B1665570).[4]

-

Hydrolysis to Rheinanthrone: The 8-glucosyl-rhein anthrone is then hydrolyzed by bacterial enzymes to release the active rheinanthrone.[4]

It has been noted that sennidins A and B can be interconverted under experimental conditions.[3][5] The active metabolite, rheinanthrone, can be absorbed from the large intestine and is subsequently oxidized to rhein (B1680588) and sennidins, which can be found in both urine and feces along with their glucuronide and sulfate (B86663) conjugates.[6][7]

Enzymology of this compound Metabolism

The key enzymes responsible for the biotransformation of this compound are produced by the intestinal microbiota.

-

β-Glucosidase: This enzyme is responsible for the cleavage of the β-glycosidic linkages, releasing the glucose molecules from the sennoside and its monoglucoside intermediate.[3]

-

Reductase: An NADH-dependent reductase, identified in bacteria such as Peptostreptococcus intermedius, catalyzes the reduction of sennidins to rheinanthrone.[4]

The activity of these enzymes is essential for the activation of the prodrug this compound.

Quantitative Data

The quantification of this compound and its metabolites in biological matrices is challenging due to the formation of unidentified polymeric products, which can lead to low recovery rates with conventional analytical methods.[6][8][9][10]

Pharmacokinetic Parameters of Sennosides (B37030) in Rats

The following table summarizes key pharmacokinetic parameters of this compound and the structurally similar Sennoside A in rats.

| Parameter | This compound | Sennoside A | Reference(s) |

| Oral Bioavailability | 3.60% | 0.9% - 1.3% | [11] |

| Time to Cmax (Oral) | - | 2.9 - 3.6 h | |

| Cmax (Oral) | 14.06 ± 2.73 µg/L | 13.2 - 31.7 ng/mL | [11] |

| Cmax (Intravenous) | 212.6 ± 50.9 µg/L | - | [11] |

| T1/2 | - | 15.4 - 18.3 h |

Recovery of this compound and its Metabolites

The table below presents data on the recovery of this compound and its metabolites from the gastrointestinal tract and feces of rats following oral administration.

| Sample | Compound | % of Administered Dose | Analytical Method | Reference(s) |

| Cecum, Colon, Feces | Unchanged this compound | 8.4% | HPLC | [10] |

| Sennidin B | 3.6% | HPLC | [10] | |

| Sennidin B monoglucoside | 4.9% | HPLC | [10] | |

| Rhein | 3.7% | HPLC | [10] | |

| Total Known Metabolites | 12.2% | HPLC | [10] | |

| Total (Unchanged + Metabolites) | 20.6% | HPLC | [10] | |

| GI Tract and Feces | Unchanged this compound + Known Metabolites | 61.6% | HPLC | [8][9] |

| Total Sennoside Derivatives | 92.8% | Alkali Fusion | [8][9] | |

| Urine | Metabolites | 0.7% | HPLC | [10] |

Experimental Protocols

This section outlines the general methodologies employed in the study of this compound metabolism in rats.

In Vivo Studies

-

Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

-

Administration: this compound is suspended in a vehicle such as distilled water or 0.3% tragacanth and administered orally via gavage.

-

Sample Collection:

-

Pharmacokinetic Studies: Blood is collected at predetermined time points. Plasma is separated for analysis.

-

Metabolism and Excretion Studies: Rats are housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 24-72 hours). For detailed distribution studies, animals are euthanized, and various sections of the gastrointestinal tract (stomach, small intestine, cecum, colon) are collected.

-

In Vitro Incubation with Intestinal Microbiota

-

Preparation of Intestinal Contents: Fresh cecal contents or feces are collected from rats. A 10% (w/v) suspension is prepared in an anaerobic, buffered salt solution, which may contain a reducing agent like cysteine-HCl.

-

Incubation: this compound is added to the fecal or cecal suspension and incubated under anaerobic conditions at 37°C. Samples are taken at various time points to monitor the disappearance of the parent compound and the formation of metabolites.

Analytical Methods

-

Sample Preparation:

-

Plasma: Protein precipitation using a solvent like acetonitrile (B52724) is a common initial step.

-

Feces/Intestinal Contents: Homogenization followed by extraction with an organic solvent system (e.g., methanol (B129727)/acetonitrile). The extract is then centrifuged, and the supernatant is used for analysis, possibly after a solid-phase extraction (SPE) clean-up step.

-

-

Chromatographic Separation and Detection:

-

HPLC: Reversed-phase C18 columns are frequently used. The mobile phase typically consists of a gradient of an acidified aqueous solution (e.g., with acetic acid) and an organic solvent like methanol or acetonitrile. Detection is performed using a UV detector at a wavelength around 360 nm.

-

UPLC-MS/MS or UPLC-Q-TOF-MS: These methods offer higher sensitivity and specificity for both identification and quantification of metabolites. A common setup involves a C18 column with a mobile phase of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate). Mass spectrometry is performed using electrospray ionization (ESI) in either positive or negative mode.

-

β-Glucosidase Activity Assay

-

Principle: A chromogenic substrate, p-nitrophenyl-β-D-glucopyranoside (p-NPG), is used. The enzyme cleaves p-NPG to release p-nitrophenol, which is yellow in alkaline conditions and can be quantified spectrophotometrically at ~405 nm.

-

Procedure:

-

The enzyme source (e.g., a preparation from intestinal bacteria) is incubated with p-NPG in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0) at 37°C.

-

The reaction is stopped after a defined time by adding a strong base (e.g., 1 M sodium carbonate).

-

The absorbance of the resulting solution is measured, and the enzyme activity is calculated based on a standard curve of p-nitrophenol.

-

Conclusion

The metabolism of this compound in rats is a complex process mediated by the intestinal microbiota, leading to the formation of the active laxative agent, rheinanthrone. This guide has summarized the key metabolic pathways, provided available quantitative data, and outlined the common experimental protocols used in this area of research. A thorough understanding of these aspects is essential for the continued investigation and development of sennoside-based therapeutics. The use of advanced analytical techniques like UPLC-MS/MS is crucial for overcoming the challenges associated with the quantification of this compound and its various metabolites.

References

- 1. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Study of Senna (CASRN 8013-11-4) in C57BL/6NTac Mice and Toxicology and Carcinogenesis Study of Senna in Genetically Modified C3B6.129F1/Tac-Trp53tm1Brd N12 Haploinsufficient Mice (Feed Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Determination of Sennoside A in Rat Plasma by Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometry and Its Application to a Rat Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic and metabolic profiling studies of this compound by UPLC-MS/MS and UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. crbb-journal.com [crbb-journal.com]

- 5. karger.com [karger.com]

- 6. redalyc.org [redalyc.org]

- 7. Effects of sennosides A + B and bisacodyl on rat large intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An experimental model to study the effects of a senna extract on the blood constituent labeling and biodistribution of a radiopharmaceutical in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Determination of sennosides and degraded products in the process of sennoside metabolism by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New aspects on the metabolism of the sennosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Sennoside B: A Technical Guide on a Natural Anthraquinone Glycoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sennoside B is a naturally occurring dianthrone glycoside primarily isolated from plants of the Senna genus (also known as Cassia), such as Senna alexandrina (syn. Cassia acutifolia and Cassia angustifolia).[1][2][3] It is a diastereomer of Sennoside A, and together they constitute the principal active components responsible for the laxative effects of senna preparations.[3] Classified as an anthraquinone (B42736) glycoside, this compound itself is a prodrug, requiring metabolic activation by the gut microbiota to exert its pharmacological effects.[4] Its primary clinical application is the short-term treatment of constipation.[2][5] Beyond its well-established purgative properties, ongoing research has explored its gastroprotective and other potential therapeutic activities.[6]

Physicochemical Properties of this compound

This compound is a complex molecule with specific physicochemical characteristics crucial for its formulation and analysis. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | (9R,9'S)-5,5'-bis(β-D-glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-10,10'-dioxo-[9,9'-bianthracene]-2,2'-dicarboxylic acid | [7] |

| Molecular Formula | C₄₂H₃₈O₂₀ | [8][9][10][11] |

| Molecular Weight | 862.74 g/mol | [8][9][10][11] |

| CAS Number | 128-57-4 | [8][9] |

| Appearance | Light yellow to dark yellow solid | [8] |

| Melting Point | 209–212 °C | [8] |

| Solubility | - DMSO: ~2 mg/mL - Dimethyl formamide: ~15 mg/mL - PBS (pH 7.2): ~2 mg/mL | [7] |

| Stability | Hygroscopic | [8] |

Mechanism of Action

This compound's laxative effect is not exerted by the parent molecule but by its active metabolite, rhein (B1680588) anthrone (B1665570), following a cascade of metabolic transformations in the large intestine.[4][12]

Metabolic Activation by Gut Microbiota

Orally administered this compound passes through the stomach and small intestine largely unchanged.[4] Upon reaching the colon, it is metabolized by the intestinal microflora.[4][13][14] The activation involves a two-step process:

-

Stepwise Hydrolysis: Bacterial β-glucosidases hydrolyze the glucose moieties from this compound, first yielding Sennidin B-8-monoglucoside and subsequently the aglycone, Sennidin B.[13]

-

Reduction: The resulting Sennidin B is then reduced by bacterial reductases to the ultimate active metabolite, rhein anthrone.[13][15]

An alternative pathway has also been proposed where sennosides (B37030) are first reductively cleaved to 8-glucosyl-rhein anthrone, which is then hydrolyzed to rhein anthrone.[15]

Caption: Metabolic activation of this compound in the colon.

Pharmacological Effects of Rhein Anthrone

Rhein anthrone induces a laxative effect through a dual mechanism involving the stimulation of colonic motility and the modulation of intestinal fluid and electrolyte transport.[4][5]

-

Stimulation of Colonic Motility: The active metabolite directly irritates the colonic mucosa, stimulating the smooth muscle and increasing peristaltic contractions.[4][5] This accelerated transit reduces the time for water reabsorption, contributing to a softer stool consistency.[4]

-

Alteration of Fluid and Electrolyte Secretion: Rhein anthrone significantly impacts water transport in the gut by altering the expression of aquaporins (AQPs), which are protein channels facilitating water movement across cell membranes.[[“]][17]

-

Downregulation of Aquaporins: Sennosides and their metabolites cause a significant decrease in the expression of AQP3 and AQP4 in the colon.[[“]][19] This downregulation prevents water from being reabsorbed from the colonic lumen into the cells, leading to increased water content in the feces and a diarrheic effect.[17][19] The severity of diarrhea has been shown to correlate with the extent of AQP3 downregulation.[[“]]

-

Caption: this compound's effect on aquaporin-mediated water transport.

Other Pharmacological Activities

While primarily known for its laxative properties, research suggests this compound and its related compounds possess other biological effects.

-

Gastroprotective Activity: Both Sennoside A and B have demonstrated gastroprotective effects in animal models.[6] This activity is attributed to the upregulation of prostaglandin (B15479496) E₂ (PGE₂) and the inhibition of the H⁺/K⁺-ATPase proton pump, which reduces gastric acid secretion.[6]

-

Anti-inflammatory Effects: Sennosides have been shown to exert anti-inflammatory effects by modulating signaling pathways. For instance, Sennoside A has been found to regulate the Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB) pathways, reducing the expression of pro-inflammatory cytokines like IL-6 and TNF-α.[3]

-

Inhibition of PDGF Receptor Signaling: this compound has been reported to inhibit platelet-derived growth factor (PDGF) receptor signaling and cell proliferation induced by PDGF-BB in human osteosarcoma cells.[6]

Experimental Protocols

Extraction and Isolation of Sennosides

This protocol provides a general methodology for the extraction of sennosides from senna leaves.

Caption: General workflow for Sennoside extraction.

Detailed Protocol Steps:

-

Preparation: Senna leaves are powdered to a coarse mesh (e.g., 20-40 mesh).[1]

-

Defatting (Optional but Recommended): The powdered material is first extracted with a non-polar solvent like acetone or benzene to remove lipids, pesticides, and other unwanted materials.[1][20]

-

Primary Extraction: The defatted plant material (marc) is then extracted with an aqueous alcohol solution (e.g., 70% v/v methanol or ethanol).[1][20] The pH of the solvent is often adjusted to an acidic range (e.g., pH 3.2-3.9 with citric or nitric acid) to improve extraction efficiency.[1][20] The extraction is performed at a slightly elevated temperature (e.g., 40-50°C).[1]

-

Filtration and Concentration: The alcoholic extract is filtered to remove the solid plant debris. The resulting liquid is then concentrated under vacuum to about one-quarter of its original volume, yielding a thick paste.[1][20]

-

Precipitation: The pH of the concentrated solution is adjusted (e.g., to pH 8 with potassium hydroxide) and a salt like anhydrous calcium chloride is added. This causes the sennosides to precipitate as their calcium salts.[20]

-

Drying: The precipitate (calcium sennosides) is collected, washed, dried under vacuum, and pulverized to a fine powder.[1]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard and reliable method for the quantitative analysis of this compound in herbal materials and pharmaceutical formulations.[21][22]

| Parameter | Typical Conditions | Reference(s) |

| Chromatography Mode | Reversed-Phase HPLC | [22] |

| Column | C18 column (e.g., 100 x 4.6 mm, 3 µm or 250 x 4.6 mm, 5 µm) | [21][22] |

| Mobile Phase | Isocratic mixture of Acetonitrile and an acidic aqueous buffer (e.g., 19:81 v/v Acetonitrile: 1% Acetic Acid) | [22] |

| Flow Rate | ~0.20 mL/min (for UHPLC) to 1.0 mL/min (for HPLC) | [21][23] |

| Column Temperature | Ambient to 40°C | [21][23] |

| Detection | UV detector at 270 nm or 350 nm | [22][24] |

| Retention Time | This compound typically elutes before Sennoside A (e.g., ~4.3 min for this compound vs. ~8.2 min for Sennoside A) | [22] |

| Linearity Range | 0.01 - 0.2 mg/mL | [22] |

Sample Preparation for HPLC: A precisely weighed amount of powdered extract or tablet is extracted with a suitable solvent, such as 70% methanol, often with the aid of sonication. The resulting solution is centrifuged and filtered through a 0.22 µm filter before injection into the HPLC system.[22][25]

In Vitro Colonic Motility Assay

Ex vivo preparations are used to study the direct effects of sennosides and their metabolites on the contractility of intestinal smooth muscle.[26]

-

Tissue Preparation: A segment of the colon (e.g., ascending, transverse, or descending) is excised from a laboratory animal (e.g., a rat). The segment is cleaned and placed in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O₂ / 5% CO₂).

-

Contraction Measurement: The tissue segment is attached to an isometric force transducer to record spontaneous and induced muscle contractions.

-

Drug Administration: After an equilibration period, test compounds (e.g., rhein, the active metabolite) are added to the organ bath in increasing concentrations.

-

Data Analysis: Changes in the frequency and amplitude of colonic contractions are recorded and analyzed to determine the pharmacological effect of the compound. The response to standard agonists like acetylcholine (B1216132) can also be measured.[26]

Toxicology and Safety Profile

Sennosides are considered to have low acute toxicity.

| Parameter | Species | Value | Notes | Reference(s) |

| Acute LD₅₀ | Rats & Mice | ~5,000 mg/kg (oral) | Death is likely due to extensive water and electrolyte loss from diarrhea. | [3][27] |

Subacute and chronic toxicity studies in rats at doses up to 100 mg/kg showed no specific systemic toxicity, though high doses led to chronic diarrhea and related secondary effects like reduced body weight gain.[27] Mutagenicity assays have shown that sennosides do not possess genetic toxicity to microorganisms or mammalian cells in vitro.[3] Furthermore, reproduction toxicity studies in rats and rabbits indicated no embryolethal or teratogenic effects.[3]

Conclusion

This compound is a cornerstone natural product in the management of constipation. Its efficacy is rooted in a well-defined mechanism of action that relies on activation by the gut microbiome to produce rhein anthrone, which in turn modulates colonic motility and fluid balance, primarily through the downregulation of aquaporin channels. Standardized experimental protocols for its extraction, quantification, and biological assessment are well-established, facilitating quality control and further research. While demonstrating a favorable safety profile for short-term use, ongoing studies continue to explore its broader pharmacological potential in areas such as gastroprotection and anti-inflammatory applications, making it a continued subject of interest for both pharmaceutical and clinical research.

References

- 1. yourarticlelibrary.com [yourarticlelibrary.com]

- 2. Isolation and detection of active principles of the sennoside from the senna | PPTX [slideshare.net]

- 3. Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Sennosides? [synapse.patsnap.com]

- 5. Senna glycoside - Wikipedia [en.wikipedia.org]

- 6. Gastroprotective Activities of Sennoside A and this compound via the Up-Regulation of Prostaglandin E2 and the Inhibition of H+/K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. This compound CAS#: 128-57-4 [m.chemicalbook.com]

- 9. This compound | C42H38O20 | CID 91440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Sennoside | C42H38O20 | CID 656822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Sennoside A & B | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. [Mechanism of action of sennosides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolism of Sennosides by Intestinal Flora [jstage.jst.go.jp]

- 14. researchgate.net [researchgate.net]

- 15. karger.com [karger.com]

- 16. consensus.app [consensus.app]

- 17. mdpi.com [mdpi.com]

- 18. consensus.app [consensus.app]

- 19. Aquaporins Alteration Profiles Revealed Different Actions of Senna, Sennosides, and Sennoside A in Diarrhea-Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 21. Validated HPLC method for determination of sennosides A and B in senna tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. Development and validation of ultra-high-performance liquid chromatography for the determination of sennoside A and this compound in laxatives based on optimal chromatographic parameters - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 24. scispace.com [scispace.com]

- 25. crbb-journal.com [crbb-journal.com]

- 26. Effects of long-term sennoside treatment on in vitro motility of rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. karger.com [karger.com]

Pharmacokinetic Profile of Sennoside B Following Oral Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Sennoside B, a dianthrone glycoside and a primary active component of Senna, a commonly used stimulant laxative. This document synthesizes available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on its journey through the body following oral administration. Detailed experimental protocols and visual representations of key processes are included to support further research and drug development efforts.

Quantitative Pharmacokinetic Parameters

The oral administration of this compound results in low systemic exposure to the parent compound due to its nature as a prodrug that is activated in the lower intestine. The following table summarizes key pharmacokinetic parameters determined in rat models.

| Pharmacokinetic Parameter | Intravenous Administration | Oral (Intragastric) Administration | Citation |

| Maximum Plasma Concentration (Cmax) | 212.6 ± 50.9 µg/L | 14.06 ± 2.73 µg/L | [1] |

| Volume of Distribution (Vd) | 0.802 ± 0.124 L/kg | 7646 ± 1784 L/kg | [1][2] |

| Clearance (CL) | 0.065 ± 0.007 L/h/kg | - | [2] |

| Biological Half-Life (t½) | 8.568 ± 0.651 h | - | [2] |

| Absolute Oral Bioavailability (F) | - | 3.60% | [1] |

Metabolic Pathway of this compound

This compound is a prodrug that remains largely intact and unabsorbed in the upper gastrointestinal tract.[3][4] Its pharmacological activity is dependent on its metabolism by the gut microbiota in the large intestine.[2][3][4][5][6] The primary active metabolite is rhein (B1680588) anthrone (B1665570).[2][3][4][5][6]

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Absorption: Less than 10% of sennosides (B37030) are absorbed from the gut, primarily in the form of the active metabolite, rhein anthrone.[2][7] The parent glycosides are hydrophilic and are not absorbed in the stomach or small intestine.[4] The onset of action after oral administration is typically between 6 to 12 hours, which corresponds to the time required for the compound to reach the large intestine and undergo bacterial metabolism.[8][9]

Distribution: The volume of distribution for intravenously administered radiolabelled this compound in rats was found to be 0.802 ± 0.124 L/kg.[2][7] Due to its primary site of action and metabolism being the gut, this compound is generally not considered to be significantly protein-bound.[2]

Metabolism: The metabolism of this compound is a two-step process occurring in the large intestine. First, bacterial β-glucosidases hydrolyze the glycosidic bonds to yield the aglycone, sennidin B.[2][4] Subsequently, sennidin B is further metabolized by bacterial reductases to form the active metabolite, rhein anthrone.[2][3][4] A small portion of the absorbed rhein anthrone is oxidized to rhein and sennidins in systemic circulation.[2][5] These metabolites can then undergo conjugation in the liver to form glucuronides and sulfates.[5]

Excretion: The majority of orally administered sennosides are excreted in the feces, with over 90% being eliminated as polymers and 2-6% as the unchanged parent compounds.[2] A small fraction of the metabolites, approximately 3-6%, is excreted in the urine, with some also being eliminated via bile.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacokinetic properties of this compound. The following sections outline typical experimental protocols employed in preclinical studies.

In Vivo Pharmacokinetic Study in Rats

A representative experimental workflow for an in vivo pharmacokinetic study is depicted below.

-

Animal Model: Male Sprague-Dawley rats are commonly used.[1][10]

-

Housing and Acclimatization: Animals are housed in a controlled environment and acclimatized for at least one week prior to the experiment.[10]

-

Fasting: Rats are typically fasted for 12 hours before drug administration, with free access to water.[10]

-

Dosing:

-

Blood Sampling: Blood samples are collected from the jugular vein into heparinized tubes at predetermined time points post-dosing.[10]

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.[10]

Analytical Method for Quantification of this compound in Plasma

An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is a sensitive and specific technique for the quantification of this compound in biological matrices.[1]

-

Sample Preparation:

-

Thaw plasma samples at room temperature.[10]

-

Perform protein precipitation by adding a solvent like acetonitrile (B52724) (often containing an internal standard) to the plasma sample.[10][11]

-

Vortex the mixture to ensure thorough mixing and precipitation.[10]

-

Centrifuge the samples at high speed (e.g., 13,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.[10]

-

Collect the supernatant for analysis.[10]

-

-

Chromatographic Conditions (Example):

-

Mass Spectrometry Detection:

-

Method Validation: The analytical method should be validated for linearity, accuracy, precision, recovery, and stability to ensure reliable results.[1] A typical linear range for this compound is 5-1000 ng/mL, with a lower limit of quantification (LLOQ) of 5 ng/mL.[1]

Conclusion

The pharmacokinetic profile of this compound is characterized by its action as a prodrug, with minimal systemic absorption of the parent compound and primary metabolism by the gut microbiota into the active metabolite, rhein anthrone. Its low oral bioavailability and localized action in the large intestine are key features of its pharmacological effect as a stimulant laxative. The detailed experimental protocols and analytical methodologies provided in this guide offer a foundation for researchers and drug development professionals to conduct further studies and explore the therapeutic potential and safety of this compound.

References

- 1. Pharmacokinetic and metabolic profiling studies of this compound by UPLC-MS/MS and UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sennosides | C42H38O20 | CID 5199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. karger.com [karger.com]

- 6. Metabolism of sennosides--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Senna : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 8. Senna glycoside - Wikipedia [en.wikipedia.org]

- 9. pdr.net [pdr.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. impactfactor.org [impactfactor.org]

In-depth Technical Guide: Bioavailability and Absorption of Sennoside B in vivo

for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo bioavailability, absorption, and metabolism of Sennoside B, a primary active component of the senna plant. The information is compiled from various scientific studies to assist researchers and professionals in drug development.

This compound, a dianthrone glycoside, is a widely used stimulant laxative.[1] Its pharmacological activity is not exerted by the parent compound but by its active metabolite, rhein (B1680588) anthrone, which is formed by the metabolic action of the intestinal flora.[2][3] This guide delves into the pharmacokinetics, metabolic pathways, and experimental methodologies used to study this compound.

Quantitative Pharmacokinetic Data

The oral bioavailability of this compound is notably low, as the parent compound is poorly absorbed from the gastrointestinal tract.[4][5] The primary site of action is the colon, where gut microbiota metabolize it into its active form.[3][4] Below is a summary of key pharmacokinetic parameters from a study in Sprague-Dawley rats.[1]

| Parameter | Intravenous Administration | Intragastric Administration |

| Dose | 10 mg/kg | 100 mg/kg |

| Maximum Plasma Concentration (Cmax) | 212.6 ± 50.9 µg/L | 14.06 ± 2.73 µg/L |

| Apparent Volume of Distribution (Vd) | 32.47 ± 10.49 L/kg | 7646 ± 1784 L/kg |

| Absolute Oral Bioavailability (F) | - | 3.60% |

Metabolic Pathway of this compound

This compound is a prodrug that requires activation by the gut microbiota.[6] It passes through the stomach and small intestine largely unchanged due to its hydrophilic nature and the presence of a β-glycosidic bond that is resistant to mammalian digestive enzymes.[4][7][8] Upon reaching the large intestine, bacterial enzymes hydrolyze the sugar moiety and reduce the aglycone to form the active metabolite, rhein anthrone.[3][9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used in the in vivo and in vitro studies of this compound.

In vivo Pharmacokinetic Study in Rats

This protocol describes a typical pharmacokinetic study to determine the bioavailability of this compound in rats.[1]

1. Animal Model: Male Sprague-Dawley rats are commonly used.[1] 2. Dosing:

- Intravenous (IV) Group: this compound is administered via tail vein injection.[1]

- Intragastric (IG) Group: this compound is administered orally via gavage.[1] 3. Sample Collection: Blood samples are collected at predetermined time points post-administration.[1] 4. Sample Preparation: Plasma is separated from the blood samples by centrifugation.[1] 5. Analytical Method: The concentration of this compound in plasma is quantified using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[1]

- Chromatographic Separation: Achieved on a C18 column.

- Mass Spectrometric Detection: Performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[11]

- Linear Range: A typical linear range for quantification is 5-1000 ng/mL.[1] 6. Pharmacokinetic Analysis: Plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Vd, and oral bioavailability.[1]

In vitro Intestinal Absorption Study

The Caco-2 cell monolayer model is a well-established in vitro tool for predicting the intestinal absorption of drugs.[12]

References

- 1. Pharmacokinetic and metabolic profiling studies of this compound by UPLC-MS/MS and UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of sennosides--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Sennosides? [synapse.patsnap.com]

- 4. [Transport and mode of action of sennosides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism and pharmacokinetics of anthranoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Study of Senna (CASRN 8013-11-4) in C57BL/6NTac Mice and Toxicology and Carcinogenesis Study of Senna in Genetically Modified C3B6.129F1/Tac-Trp53tm1Brd N12 Haploinsufficient Mice (Feed Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Metabolism of Sennosides by Intestinal Flora [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. crbb-journal.com [crbb-journal.com]

- 12. Transport of sennosides and sennidines from Cassia angustifolia and Cassia senna across Caco-2 monolayers--an in vitro model for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance: Sennoside B and Its Metabolites' Interaction with Intestinal Immune Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Sennoside B, a dianthrone glycoside from the Senna plant, is widely recognized for its laxative properties. However, its therapeutic effects extend beyond simple catharsis, involving a complex interplay with the intestinal immune system. This technical guide delineates the current understanding of how this compound and its primary active metabolite, rhein (B1680588), modulate intestinal immune cell function. It has become evident that the parent compound and its metabolites have distinct yet complementary roles. While this compound itself is a potent inhibitor of the pro-inflammatory cytokine TNF-α, its microbial metabolite, rhein anthrone (B1665570), and its subsequent form, rhein, orchestrate a nuanced anti-inflammatory response by engaging with intestinal macrophages and epithelial cells. This guide provides a comprehensive overview of the metabolic activation, key signaling pathways, quantitative effects on immune responses, and detailed experimental protocols to facilitate further research in this area.

Metabolic Activation: The Gut Microbiota as a Bioreactor

This compound is a prodrug, remaining largely inactive until it reaches the colon.[1] There, the gut microbiota acts as a crucial bioreactor, metabolizing this compound into its active form, rhein anthrone, through enzymatic action.[1][2] Rhein anthrone is the primary mediator of the laxative effect and a key player in the initial interaction with the intestinal immune system.[3][4] This metabolic conversion is a prerequisite for the majority of its biological activities within the gut.

Here is a simplified workflow of this metabolic activation:

Direct Interaction of this compound with TNF-α

While most of the immunomodulatory effects are attributed to its metabolites, evidence suggests that this compound itself possesses a potent and direct anti-inflammatory capability. A study identified this compound as a powerful inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in systemic inflammation.[5][6] This inhibition occurs through direct binding, preventing TNF-α from interacting with its receptor.[5]

Quantitative Data: this compound vs. TNF-α

| Compound | Target | Assay | Result (IC50) | Reference |

| This compound | TNF-α | TNF-α induced HeLa cell toxicity assay | 0.32 µM | [5][6] |

| SPD304 (synthetic inhibitor) | TNF-α | TNF-α induced HeLa cell toxicity assay | 1.82 µM | [5] |

Rhein Anthrone: Orchestrating the Laxative Effect via Macrophage Activation

The laxative effect of sennosides (B37030) is not merely a result of intestinal irritation but involves a sophisticated signaling cascade initiated by rhein anthrone's interaction with colonic macrophages.[3] Rhein anthrone stimulates these resident immune cells to produce Prostaglandin E2 (PGE2).[3][4] PGE2 then acts as a paracrine factor on intestinal epithelial cells, downregulating the expression of Aquaporin-3 (AQP3), a water channel crucial for water reabsorption in the colon.[3] This inhibition of water transport leads to increased luminal fluid and subsequent laxation.

The proposed signaling pathway is illustrated below:

Quantitative Data: Rhein Anthrone and PGE2 Release

| Treatment | Cell System | Measured Parameter | Result | Reference |

| Low-dose Rhein Anthrone | Co-culture of human intestinal epithelial cells and peripheral blood mononuclear cells | PGE2 Release | ~140% of control | [4] |

| Rhein Anthrone | RAW264.7 macrophages | PGE2 Concentration | Significant increase | [3] |

Rhein: A Potent Anti-inflammatory Metabolite

Beyond the initial laxative effect, the oxidized form of rhein anthrone, rhein, demonstrates significant anti-inflammatory properties within the intestine by modulating key inflammatory signaling pathways in immune cells, particularly macrophages.

Inhibition of NF-κB and NLRP3 Inflammasome Pathways

Rhein has been shown to attenuate inflammation by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[7][8] This leads to a significant reduction in the production and release of pro-inflammatory cytokines.

The inhibitory action of rhein on these pathways is depicted below:

References

- 1. Rhein modulates host purine metabolism in intestine through gut microbiota and ameliorates experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Immunomodulatory potential of Rhein, an anthraquinone moiety of Cassia occidentalis seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rheinanthrone, a metabolite of sennoside A, triggers macrophage activation to decrease aquaporin-3 expression in the colon, causing the laxative effect of rhubarb extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Rhein-induced apoptosis in colorectal cancer cell lines: A mechanistic study of the myeloid differentiation primary response gene 88/toll-like receptor 4/nuclear factor kappa-B signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Competitive Binding Screening Assay Reveals this compound as a Potent Natural Product Inhibitor of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rhein attenuates inflammation through inhibition of NF-κB and NALP3 inflammasome in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rhein modulates host purine metabolism in intestine through gut microbiota and ameliorates experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Whitepaper on the Potential Anti-inflammatory Properties of Sennoside B

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the current understanding of Sennoside B and its potential anti-inflammatory properties. It is intended for an audience with a strong background in molecular biology, pharmacology, and drug development. The focus is on the molecular mechanisms, quantitative effects, and experimental methodologies reported in scientific literature.

Introduction and Metabolism: The Prodrug Nature of this compound

This compound is a dianthrone glycoside naturally found in plants of the Senna genus.[1] While traditionally known for its potent laxative effects, emerging research has highlighted its potential as an anti-inflammatory agent.[1][[“]] It is crucial to understand that this compound is a prodrug. After oral administration, it passes through the upper gastrointestinal tract largely unchanged.[3][4] In the colon, gut microbiota hydrolyze the glycosidic bonds via β-glucosidase enzymes, converting this compound into its aglycone, Sennidin B.[5] This is further reduced by bacterial action to the primary active metabolite, rhein (B1680588) anthrone (B1665570), which is then oxidized to rhein.[5][6][7] The anti-inflammatory activities are predominantly attributed to these metabolites, particularly rhein.[8][9]

Molecular Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound's metabolites are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS.[10] The active metabolite, rhein, has been shown to exert significant inhibitory effects on this pathway.[9] The mechanism involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB (p65/p50 heterodimer) in the cytoplasm. By stabilizing IκBα, rhein blocks the nuclear translocation of the active p65 subunit, thereby preventing the transcription of target inflammatory genes.[9][11]

Modulation of the MAPK Signaling Pathway

Mitogen-Activated Protein Kinases (MAPKs), including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are critical upstream regulators of inflammation.[12][13] Upon stimulation by agents like lipopolysaccharide (LPS), these kinases are phosphorylated and activated, leading to the activation of transcription factors (e.g., AP-1) that, along with NF-κB, drive inflammatory gene expression. This compound has been observed to inhibit the phosphorylation of ERK1/2 and STAT-5 in human osteosarcoma cells.[14] Furthermore, its metabolite rhein has been shown to suppress the phosphorylation of p38, ERK, and JNK in LPS-stimulated macrophages, effectively dampening the inflammatory cascade.[15][16]

Attenuation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the cleavage of pro-caspase-1 into active caspase-1.[17] Caspase-1 then processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[17] While direct evidence for this compound is limited, its active metabolite rhein has been shown to inhibit the NLRP3 inflammasome. The mechanism involves blocking the assembly of the inflammasome by abrogating the interaction between key components like NEK7 and NLRP3, which subsequently prevents ASC oligomerization and speck formation.[18] This leads to a significant reduction in caspase-1 activation and IL-1β secretion.[18][19]

Quantitative Analysis of Anti-inflammatory Effects

The following tables summarize quantitative data from various studies, demonstrating the dose-dependent effects of this compound and its metabolites on key inflammatory markers.

Table 1: Effect of Sennosides and Metabolites on Pro-inflammatory Cytokine Production

| Model/Cell Line | Treatment | Concentration / Dose | Effect | Measured Parameter | Reference |

| LPS-stimulated RAW 264.7 Macrophages | Rhein | 10, 20, 40 µM | Dose-dependent inhibition | TNF-α, IL-1β, IL-6 Production | [9] |

| Human Osteoarthritic Chondrocytes | Rhein | 10 µg/mL | Inhibition of IL-1β induced effects | IL-1β, IL-6, IL-8 Production | [8] |

| LPS-stimulated Microglia | Ginsenoside-Rh2 (for comparison) | 20, 50 µM | Significant decrease | TNF-α, IL-6, IL-1β Production | [20] |

| TNF-α-stimulated Synoviocytes | Sulforaphane (for comparison) | 0.5, 1.0, 2.5 µM | Dose-dependent inhibition | IL-1β, IL-6 Secretion | [21] |

| Mice with induced Gastritis | Sennoside A & B | 100 mg/kg | Upregulation | Prostaglandin E2 (PGE2) | [22] |

Table 2: Effect of Sennosides and Metabolites on Inflammatory Mediators

| Model/Cell Line | Treatment | Concentration / Dose | Effect | Measured Parameter | Reference |

| LPS-stimulated RAW 264.7 Macrophages | Rhein | 10, 20, 40 µM | Dose-dependent inhibition | NO, PGE2 Production | [9] |

| LPS-stimulated RAW 264.7 Macrophages | Rhein | 10, 20, 40 µM | Dose-dependent inhibition | iNOS, COX-2 Expression | [9] |

| LPS-induced Synovial Tissue/Cartilage | Rhein | Not specified | Inhibition | NO Production | [23] |

| Rat Colon (in situ) | Sennosides | 50 mg/kg (oral) | No effect | Na+,K+-ATPase Activity | [24] |

| Rat Colon (in situ) | Rhein | 4 x 10⁻³ M (lumen) | No effect | Na+,K+-ATPase Activity | [24] |

Key Experimental Methodologies

Reproducible and robust experimental design is critical for evaluating anti-inflammatory compounds. The following sections detail common protocols used in the cited research.

Cell Culture and Lipopolysaccharide (LPS) Stimulation

-

Cell Seeding: Macrophage cell lines (e.g., RAW 264.7) or primary cells are seeded in appropriate multi-well plates (e.g., 6-well for Western Blot, 96-well for viability/ELISA) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or its metabolite (e.g., rhein). Cells are incubated for a specified pre-treatment period (e.g., 1-2 hours).

-

Stimulation: An inflammatory stimulus, typically Lipopolysaccharide (LPS) from E. coli (e.g., at 1 µg/mL), is added to the wells (except for the negative control group) to induce an inflammatory response.[16][25] For NLRP3 inflammasome studies, a second stimulus like ATP is often added after LPS priming.[26]

-

Incubation: Cells are incubated for a period appropriate for the endpoint being measured (e.g., 30 minutes for protein phosphorylation, 24 hours for cytokine secretion).

-

Harvesting: At the end of the incubation, the cell culture supernatant is collected for cytokine and NO analysis. The remaining cells are washed with PBS and lysed with an appropriate buffer (e.g., RIPA buffer with protease/phosphatase inhibitors) for protein or RNA analysis.

Quantification of Cytokines (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the collected culture supernatants.[21]

-

Procedure:

-

A microplate is pre-coated with a capture antibody specific to the target cytokine.

-

Standards and collected supernatant samples are added to the wells and incubated. The cytokine binds to the capture antibody.

-

The plate is washed, and a biotinylated detection antibody, also specific to the cytokine, is added.

-

After another wash, an enzyme-linked avidin (B1170675) (e.g., horseradish peroxidase) is added, which binds to the biotin.

-

A substrate solution is added, which is converted by the enzyme to produce a colored product.

-

The reaction is stopped, and the absorbance (optical density) is measured using a microplate reader. The concentration of the cytokine in the sample is determined by comparing its absorbance to the standard curve.

-

Western Blot Analysis for Signaling Proteins

-

Principle: Western blotting is used to detect and quantify specific proteins (e.g., p-p65, p-p38, iNOS, COX-2) in the cell lysates to assess the activation state of signaling pathways.[15]

-

Procedure:

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-p38), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme to produce light. The signal is captured using an imaging system, and band intensity is quantified using densitometry software. Loading controls (e.g., β-actin or GAPDH) are used to normalize the data.

-

Nitric Oxide (NO) Production Assay

-

Principle: The Griess assay is a colorimetric method used to measure the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.[16]

-

Procedure:

-

An equal volume of the collected supernatant is mixed with Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in an acidic solution).

-

The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for the formation of a purple azo compound.

-

The absorbance of the colored product is measured at ~540 nm using a microplate reader.

-

The nitrite concentration is calculated by comparison with a standard curve prepared using known concentrations of sodium nitrite.

-

Conclusion

The available scientific evidence strongly suggests that this compound, through its active metabolites rhein anthrone and rhein, possesses significant anti-inflammatory properties. The primary mechanisms of action involve the potent inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways, as well as the attenuation of NLRP3 inflammasome activation. These actions lead to a marked reduction in the production of key inflammatory cytokines and mediators. While these findings are promising, further research, particularly in preclinical in vivo models of inflammatory diseases, is necessary to fully elucidate the therapeutic potential, optimal dosing, and safety profile of this compound and its derivatives for clinical applications in inflammatory disorders.

References

- 1. chemimpex.com [chemimpex.com]

- 2. consensus.app [consensus.app]

- 3. karger.com [karger.com]

- 4. What is the mechanism of Sennosides? [synapse.patsnap.com]

- 5. Metabolism of Sennosides by Intestinal Flora [jstage.jst.go.jp]

- 6. Metabolism of sennosides--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rhein: A Review of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. This compound inhibits PDGF receptor signaling and cell proliferation induced by PDGF-BB in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ginsenoside Rb3 Inhibits Pro-Inflammatory Cytokines via MAPK/AKT/NF-κB Pathways and Attenuates Rat Alveolar Bone Resorption in Response to Porphyromonas gingivalis LPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Anti-Inflammatory Effects of Ginsenoside-Rh2 Inhibits LPS-Induced Activation of Microglia and Overproduction of Inflammatory Mediators Via Modulation of TGF-β1/Smad Pathway [pubmed.ncbi.nlm.nih.gov]

- 21. Sulforaphane has opposing effects on TNF-alpha stimulated and unstimulated synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Gastroprotective Activities of Sennoside A and this compound via the Up-Regulation of Prostaglandin E2 and the Inhibition of H+/K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. d-nb.info [d-nb.info]

- 24. Sennoside-induced secretion is not caused by changes in mucosal permeability or Na+,K(+)-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Inhibitory Effects of Ginsenoside Compound K on Lipopolysaccharide-Stimulated Inflammatory Responses in Macrophages by Regulating Sirtuin 1 and Histone Deacetylase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

A Preliminary Investigation into the Anti-Cancer Properties of Sennoside B

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sennoside B, a dianthrone glycoside primarily known for its laxative effects, has recently garnered attention within the scientific community for its potential anti-cancer properties. Preliminary investigations have revealed its capacity to impede the growth and metastasis of various cancer cell lines, including triple-negative breast cancer, osteosarcoma, and retinoblastoma. This technical guide provides a comprehensive overview of the current research on the anti-cancer effects of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Effects of this compound on Cancer Cells

The following tables summarize the quantitative data from key studies investigating the anti-proliferative, pro-apoptotic, and anti-metastatic effects of this compound on different cancer cell lines.

Table 1: Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | Assay | Concentration (µM) | % Inhibition of Cell Viability | IC50 (µM) | Citation |

| HXO-Rb44 | Retinoblastoma | MTT Assay | 10 | Significantly Decreased | Not Reported | [1] |

| HXO-Rb44 | Retinoblastoma | MTT Assay | 20 | Significantly Decreased | Not Reported | [1] |

| Saos-2 | Osteosarcoma | MTT Assay | 20 | Not Reported | Not Reported | [2] |

| MG63 | Osteosarcoma | MTT Assay | 20 | Significantly Inhibited | Not Reported | [2] |

| TNBC Cells | Triple-Negative Breast Cancer | MTT Assay | Dose-dependent | Dose-dependently Restrained | Not Reported | [3] |

Table 2: Pro-Apoptotic Effects of this compound

| Cell Line | Cancer Type | Assay | Concentration (µM) | % Apoptotic Cells | Citation |

| HXO-Rb44 | Retinoblastoma | Flow Cytometry | 5 | Not Specified | [1] |

| HXO-Rb44 | Retinoblastoma | Flow Cytometry | 10 | Significantly Increased | [1] |

| HXO-Rb44 | Retinoblastoma | Flow Cytometry | 20 | Significantly Increased | [1] |

Table 3: Anti-Metastatic Effects of this compound

| Cell Line | Cancer Type | Assay | Concentration (µM) | Observations | Citation |

| TNBC Cells | Triple-Negative Breast Cancer | Scratch Assay | Dose-dependent | Restrained Migration | [3] |

| TNBC Cells | Triple-Negative Breast Cancer | Transwell Assay | Dose-dependent | Restrained Invasion | [3] |

| Saos-2 | Osteosarcoma | Wound-Healing Assay | 20 | Inhibition rate of 40-70% | [2] |

| MG63 | Osteosarcoma | Wound-Healing Assay | 20 | Inhibition rate of 40-70% | [2] |

| Saos-2 | Osteosarcoma | Transwell Assay | 20 | Significantly Less Invasion | [2] |

| MG63 | Osteosarcoma | Transwell Assay | 20 | Significantly Less Invasion | [2] |

| HXO-Rb44 | Retinoblastoma | Transwell Assay | 10 | Significantly Decreased Invasion | [1] |

| HXO-Rb44 | Retinoblastoma | Transwell Assay | 20 | Significantly Decreased Invasion | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's anti-cancer effects.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a generalized procedure for assessing the effect of this compound on the viability and proliferation of cancer cells.

-

Cell Seeding: Cancer cells (e.g., HXO-Rb44, Saos-2, MG63, TNBC cell lines) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This protocol outlines the procedure for quantifying apoptosis in cancer cells treated with this compound.

-

Cell Treatment: Cancer cells (e.g., HXO-Rb44) are seeded in 6-well plates and treated with different concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a designated time.

-

Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

-

Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.

Cell Migration and Invasion Assay (Transwell Assay)

This protocol describes the method for assessing the effect of this compound on cancer cell migration and invasion.

-

Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert (8 µm pore size) is coated with Matrigel. For migration assays, the insert is left uncoated.

-

Cell Seeding: Cancer cells (e.g., TNBC cells, Saos-2, MG63, HXO-Rb44) are seeded in the upper chamber in serum-free medium containing different concentrations of this compound.

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum.

-

Incubation: The plates are incubated for a period that allows for cell migration or invasion (e.g., 24-48 hours).

-

Cell Removal and Staining: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated/invaded to the lower surface are fixed with methanol (B129727) and stained with crystal violet.

-

Quantification: The stained cells are counted under a microscope in several random fields. The extent of migration or invasion is expressed as the average number of cells per field or as a percentage relative to the control.

Western Blot Analysis

This protocol details the procedure for analyzing the expression and phosphorylation of proteins in key signaling pathways affected by this compound.

-

Cell Lysis: Cancer cells treated with this compound are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies overnight at 4°C. Examples of primary antibodies include those against p-ERK, ERK, p-AKT, AKT, p-STAT5, STAT5, Wnt1, β-catenin, c-Jun, and GAPDH.

-

Secondary Antibody Incubation: The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to a loading control like GAPDH.

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and metastasis.

ERK/AKT/STAT5 Signaling Pathway

In triple-negative breast cancer, this compound has been shown to suppress the phosphorylation of Extracellular signal-Regulated Kinase (ERK), Protein Kinase B (AKT), and Signal Transducer and Activator of Transcription 5 (STAT5).[3] The inhibition of these key signaling nodes leads to a reduction in cell proliferation, migration, and invasion.

Caption: this compound inhibits the ERK/AKT/STAT5 signaling pathway.

PDGF Receptor Signaling Pathway

In human osteosarcoma cells, this compound inhibits the Platelet-Derived Growth Factor (PDGF)-BB-induced phosphorylation of the PDGF receptor (PDGFR).[4] This blockade of upstream signaling leads to the downstream inhibition of AKT, STAT-5, and ERK1/2 phosphorylation, thereby suppressing cell proliferation.

Caption: this compound inhibits PDGF receptor signaling.

Wnt/β-catenin Signaling Pathway

In retinoblastoma cells, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[1] This inhibition leads to decreased expression of Wnt1 and β-catenin, which in turn contributes to the induction of apoptosis and the suppression of proliferation and invasion.

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

Conclusion

The preliminary evidence strongly suggests that this compound possesses notable anti-cancer properties against a range of cancer types. Its ability to inhibit proliferation, induce apoptosis, and suppress metastasis is attributed to its modulatory effects on critical signaling pathways such as ERK/AKT/STAT5, PDGF receptor, and Wnt/β-catenin. Further in-depth research, including in vivo studies and comprehensive toxicological profiling, is warranted to fully elucidate the therapeutic potential of this compound as a novel anti-cancer agent. This guide provides a foundational resource for researchers and drug development professionals to build upon in the continued investigation of this promising natural compound.

References

- 1. tjqk.magtech.com.cn [tjqk.magtech.com.cn]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. This compound inhibits malignant phenotypes of triple-negative breast cancer cells and represses ERK/AKT/STAT5 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits PDGF receptor signaling and cell proliferation induced by PDGF-BB in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Sennoside B: A Potent Natural Inhibitor of Tumor Necrosis Factor-Alpha

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis.[1] Consequently, TNF-α has emerged as a critical therapeutic target. While several biologic drugs effectively neutralize TNF-α, the quest for small-molecule inhibitors continues, driven by the need for alternative therapeutic options.[2] Recent in vitro evidence has identified sennoside B, a natural product, as a remarkably potent inhibitor of TNF-α.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's anti-TNF-α activity, focusing on its mechanism of action, quantitative data, and the experimental protocols used to elucidate its effects.

Mechanism of Action

This compound is a dianthrone glycoside that has been shown to directly interact with TNF-α, inhibiting its biological activity.[1] Molecular docking studies predict that this compound binds to the TNF-α trimer, which is the biologically active form of the cytokine.[1][3] This interaction is thought to interfere with the binding of TNF-α to its receptors, TNFR1 and TNFR2, thereby preventing the initiation of downstream inflammatory signaling cascades.[1] A key pathway inhibited by this compound is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.[2][4]

Inhibition of the NF-κB Signaling Pathway

The binding of TNF-α to its receptor typically triggers a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα).[1][2] This degradation releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[1][2] this compound has been demonstrated to inhibit the TNF-α-induced degradation of IκBα in a dose-dependent manner.[1][2] By preventing IκBα degradation, this compound effectively sequesters NF-κB in the cytoplasm, thus blocking the inflammatory response at a critical checkpoint.[1][2]

Furthermore, this compound has been shown to inhibit the activation of caspase-3, a key executioner enzyme in apoptosis that can also be activated by TNF-α signaling.[1][2] This suggests that this compound may also protect cells from TNF-α-induced apoptosis.[1]

dot

Caption: TNF-α signaling pathway and points of inhibition by this compound.

Quantitative Data Summary

The inhibitory potency of this compound against TNF-α has been quantified in various in vitro cell-based assays. The data is summarized in the tables below for clear comparison.

Table 1: In Vitro Efficacy of this compound in TNF-α-Induced Cell Assays [1]

| Assay | Cell Line | Parameter Measured | This compound IC₅₀ (µM) | Positive Control (SPD304) IC₅₀ (µM) |

| TNF-α-mediated IκB-α Degradation | Human HeLa cells | IκB-α protein levels | 0.32 | 1.82 |

Table 2: Inhibition of TNF-α-Mediated Cytotoxicity in L929 Cells [1][5]

| Compound | Concentration (µM) | % Inhibition of TNF-α-induced Cell Death |

| This compound | 100 | 80.3% |

| SPD304 (Positive Control) | 100 | 37.33% |

Table 3: Effect of this compound on TNF-α-Induced Pro-inflammatory Mediators in L929 Cells [1][2]

| Mediator | Treatment | Concentration (µM) | % Inhibition |

| PGD₂ | This compound | 25 | Significant |

| 50 | Significant | ||

| 100 | Significant | ||

| PGE₂ | This compound | 25 | Significant |

| 50 | Significant | ||

| 100 | Significant |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to evaluate the anti-TNF-α effects of this compound.

Competitive Binding Screening Assay

This assay was developed to identify small molecules that compete with a known TNF-α inhibitor (SPD304) for binding to TNF-α.[1][6]

dot

Caption: Workflow for the competitive binding screening assay.

-

Incubation: Recombinant human TNF-α is incubated with a known inhibitor (SPD304) and the test compound (this compound) to allow for competitive binding.[6]

-

Size Exclusion Chromatography (SEC): The mixture is subjected to analytical SEC to separate the TNF-α-inhibitor complexes from unbound small molecules.[6]

-

Dissociation: The fraction containing the TNF-α-inhibitor complex is treated to dissociate the bound ligands.[6]

-

LC-MS/MS Analysis: The dissociated inhibitors are then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A decrease in the amount of bound SPD304 indicates that the test compound has successfully competed for binding to TNF-α.[6]

TNF-α-Induced L929 Cell Cytotoxicity Assay

This assay assesses the ability of a compound to protect cells from TNF-α-induced cell death.[1][5] Murine L929 fibrosarcoma cells are highly sensitive to TNF-α, especially in the presence of a transcription inhibitor like actinomycin (B1170597) D.[1][7]

-

Cell Seeding: L929 cells are seeded in 96-well plates at a density of 2.0 × 10⁴ cells/well and cultured overnight.[5]

-

Treatment: The cell culture medium is replaced with fresh medium containing a fixed concentration of TNF-α (e.g., 10 ng/mL) and actinomycin D (e.g., 1 µg/mL), along with varying concentrations of this compound or a positive control.[5]

-

Incubation: The cells are incubated for 18 hours.[5]

-

Viability Assessment: Cell viability is determined using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) assay, which measures the metabolic activity of viable cells.[5] The absorbance is read on a microplate reader. An increase in cell viability in the presence of this compound indicates its protective effect against TNF-α-induced cytotoxicity.[5]

IκBα Degradation Assay in HeLa Cells

This Western blot-based assay measures the ability of a compound to inhibit the degradation of IκBα, a key step in the activation of the NF-κB pathway.[1]

-

Cell Culture and Treatment: Human HeLa cells are cultured to confluency and then treated with TNF-α in the presence or absence of varying concentrations of this compound.[1]

-

Cell Lysis: After a specific incubation time (e.g., 30 minutes), the cells are lysed to extract total protein.[8]

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method like the BCA assay.[8]

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[8][9]

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for IκBα. A loading control, such as GAPDH or β-actin, is also probed to ensure equal protein loading.[8][9]

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8][9]

-

Analysis: The intensity of the IκBα band is quantified and normalized to the loading control. A higher level of IκBα in this compound-treated cells compared to cells treated with TNF-α alone indicates inhibition of degradation.[1]

Molecular Docking and Binding Interactions

In silico molecular docking has been employed to predict the binding mode of this compound with the TNF-α trimer.[1] The crystal structure of TNF-α (PDB ID: 2AZ5) is used as the receptor.[6] The docking results suggest that this compound binds within a pocket of the TNF-α trimer, interacting with key amino acid residues.[1][3] These interactions are predicted to be a combination of hydrogen bonds and hydrophobic interactions, which stabilize the this compound-TNF-α complex and prevent the conformational changes required for receptor binding and signaling.[3]

dot

Caption: Logical relationship of this compound binding and TNF-α inhibition.

Conclusion and Future Directions

The available in vitro data strongly suggest that this compound is a potent natural inhibitor of TNF-α.[1] Its ability to interfere with TNF-α signaling through the inhibition of the NF-κB pathway provides a solid mechanistic basis for its anti-inflammatory effects.[1][2] The quantitative data highlight its superior potency compared to the synthetic inhibitor SPD304 in cell-based assays.[1]